

Synthesis and Purification of Cefpirome Sulfate: A Laboratory Guide

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Compound of Interest

Compound Name: *cefprome sulfate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **cefprome sulfate** for laboratory use. It is designed to equip researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and visual representations of the key processes involved in obtaining high-purity **cefprome sulfate**.

Introduction

Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.^[1] For research and development purposes, a reliable laboratory-scale synthesis and purification protocol is essential to ensure a consistent and high-purity supply of the active pharmaceutical ingredient. This document outlines two primary synthetic routes starting from readily available precursors: 7-aminocephalosporanic acid (7-ACA) and cefotaxime. Additionally, it details the purification and characterization methods necessary to obtain **cefprome sulfate** suitable for laboratory and preclinical studies.

Synthesis of Cefpirome Sulfate

Two common synthetic pathways for the laboratory preparation of **cefprome sulfate** are presented below. Both methods involve the formation of the cefpirome nucleus followed by salt formation with sulfuric acid.

Synthesis from 7-Aminocephalosporanic Acid (7-ACA)

This route involves the protection of the amino and carboxyl groups of 7-ACA, followed by the introduction of the 2,3-cyclopentenopyridine side chain at the C-3 position to form the intermediate 7-amino-3-[(2,3-cyclopentenopyridine)-1-methyl]cephalosporanic acid (7-ACP). Subsequent acylation of the C-7 amino group and final salt formation yields **cefprirome sulfate**.
[2]

Diagram of the Synthesis Pathway from 7-ACA:



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Caption: Synthesis of **Cefpirome Sulfate** from 7-ACA.

Experimental Protocol:

A detailed experimental protocol for the synthesis of **cefprirome sulfate** starting from 7-ACA is provided in the following tables.

Table 1: Synthesis of 7-ACP from 7-ACA[2]

Step	Procedure	Reagents and Solvents	Reaction Conditions
1. Protection	In a three-necked flask, suspend 7-ACA (0.05 mol) in dichloromethane (100 ml).	7-ACA, Dichloromethane	-
2. Silylation	Add hexamethyldisilazane (0.12 mol) dropwise to the suspension with stirring.	Hexamethyldisilazane	15°C, 50 min
3. Quaternary Salt Reaction	Add a solution of the pre-formed quaternary ammonium salt of 2,3-cyclopentenopyridine and trimethylsilyl iodide to the reaction mixture.	Quaternary ammonium salt	5°C, 1.5 h
4. Deprotection & Precipitation	Slowly add the reaction mixture to a cooled (0°C) solution of concentrated hydrochloric acid (56 ml) in DMF (100 ml). After 30 min, add water (50 ml), stir for 20 min, and then add acetone (500 ml) to precipitate the product.	Concentrated HCl, DMF, Water, Acetone	0°C to room temperature
5. Isolation	Filter the precipitate, wash with an aqueous acetone solution and	Aqueous Acetone, Acetone	40°C

then with acetone. Dry under vacuum.

Table 2: Synthesis of **Cefpirome Sulfate** from 7-ACP[3]

Step	Procedure	Reagents and Solvents	Reaction Conditions
1. Acylation	In a reaction vessel, mix 7-ACP and AE active ester in a mixture of DMF and water.	7-ACP, AE Active Ester, DMF, Water	-10°C to 10°C
2. pH Adjustment	Adjust the pH of the solution to between 6.0 and 9.5 to facilitate the acylation reaction.	-	-
3. Salt Formation	To the resulting cefpirome solution, add sulfuric acid.	Sulfuric Acid (1 mol/L to 10 mol/L)	Room temperature
4. Crystallization	Add acetone to the solution to induce crystallization of cefpirome sulfate.	Acetone	Stir for 4 hours, then cool to <10°C
5. Isolation	Filter the crystals, wash with acetone, and dry under vacuum.	Acetone	45°C

Quantitative Data:

Stage	Product	Yield	Purity	Reference
Synthesis from 7-ACA	7-ACP	79.40%	90.16%	[2]
Acylation and Salt Formation	Cefpirome Sulfate	84%	>99%	[3]

Synthesis from Cefotaxime

An alternative route utilizes the commercially available cephalosporin, cefotaxime, as the starting material. This method involves a substitution reaction to introduce the 2,3-cyclopentenopyridine moiety, followed by salt formation.[4]

Diagram of the Synthesis Pathway from Cefotaxime:



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Caption: Synthesis of **Cefpirome Sulfate** from Cefotaxime.

Experimental Protocol:

Table 3: Synthesis of **Cefpirome Sulfate** from Cefotaxime[4]

Step	Procedure	Reagents and Solvents	Reaction Conditions
1. Substitution	Dissolve cefotaxime in a mixed solvent of an organic solvent (e.g., acetone, acetonitrile, or dioxane) and water. Add an alkali (e.g., sodium bicarbonate, sodium carbonate, or triethylamine) and a catalyst (e.g., NaI, KI).	Cefotaxime, Organic Solvent, Water, Alkali, Catalyst	-10°C to 45°C, 1-6 h
2. Reaction	Add 2,3-cyclopentenopyridine to the mixture and stir.	2,3-cyclopentenopyridine	-
3. Decolorization	After the reaction is complete, decolorize the solution with activated carbon.	Activated Carbon	-
4. Salt Formation	To the filtered cefpirome solution, add a 6 mol/L sulfuric acid solution (38 mL).	6 mol/L Sulfuric Acid	Stir for 1 h
5. Crystallization	Add acetone (2540 mL) dropwise over 2 hours to induce crystallization. Stir for 4 hours at room temperature, then cool to below 10°C.	Acetone	-
6. Isolation	Filter the crystals, wash with acetone (100 mL), and dry under vacuum.	Acetone	40°C

Quantitative Data:

Stage	Product	Yield	Reference
Synthesis from Cefotaxime	Cefpirome Sulfate	65%	[4]

Purification of Cefpirome Sulfate

Purification of the crude **cefprome sulfate** is crucial to remove unreacted starting materials, by-products, and other impurities. The primary method for purification on a laboratory scale is recrystallization.

Diagram of the Purification Workflow:



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Caption: General workflow for the purification of **Cefpirome Sulfate**.

Experimental Protocol:

Table 4: Recrystallization of **Cefpirome Sulfate**

Step	Procedure	Solvents	Conditions
1. Dissolution	Dissolve the crude cefpirome sulfate in a minimal amount of a suitable solvent, such as water or a mixed aqueous-organic solvent system, with gentle heating if necessary.	Water, Aqueous-organic mixtures	-
2. Crystallization	Cool the solution slowly to room temperature, and then further cool in an ice bath to induce crystallization. Alternatively, an antisolvent such as acetone can be added to the aqueous solution to precipitate the product. ^{[3][4]}	Acetone (as antisolvent)	Gradual cooling
3. Isolation	Collect the crystals by filtration.	-	-
4. Washing	Wash the collected crystals with a cold solvent, typically the antisolvent used for precipitation (e.g., acetone), to remove residual impurities. ^[4]	Cold Acetone	-
5. Drying	Dry the purified crystals under vacuum.	-	40-45°C

Characterization and Purity Analysis

The identity and purity of the synthesized **cefprirome sulfate** should be confirmed using appropriate analytical techniques.

Table 5: Analytical Methods for **Cefpirome Sulfate** Characterization

Technique	Purpose	Typical Conditions
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification of impurities.	Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μ m).[5] Mobile Phase: Isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate).[5] A common mobile phase is a 50:50 (v/v) mixture of methanol and water.[6] Flow Rate: 1.0 mL/min.[5][6] Detection: UV at 270 nm.[5][6]
Melting Point	Determination of physical properties and preliminary purity assessment.	Determined using a standard melting point apparatus.[5]
Mass Spectrometry (MS)	Confirmation of molecular weight and structural elucidation of impurities.	Electrospray ionization (ESI) is a common technique.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural confirmation of the synthesized compound.	^1H NMR and ^{13}C NMR spectra are typically recorded.

A typical HPLC method for the analysis of **cefprirome sulfate** would show a retention time of approximately 2.733 minutes under isocratic conditions with a methanol:water (50:50 v/v) mobile phase.[6] The method should be validated for linearity, accuracy, and precision.[6][8] The purity of the final product should typically exceed 99%. [9]

Conclusion

This guide provides a detailed framework for the synthesis and purification of **cefprome sulfate** on a laboratory scale. By following the outlined experimental protocols and employing the described analytical techniques, researchers can obtain high-purity **cefprome sulfate** for their studies. The provided diagrams and data tables offer a clear and concise reference for these procedures. It is imperative that all laboratory work is conducted with appropriate safety precautions and in accordance with institutional guidelines.

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